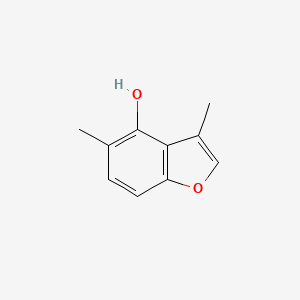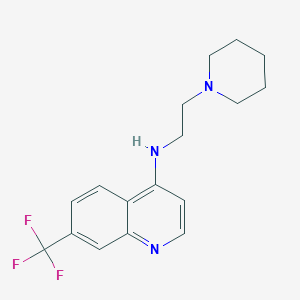
(2-Piperidin-1-yl-ethyl)-(7-trifluoromethyl-quinolin-4-yl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Piperidin-1-yl)ethyl)-7-(trifluoromethyl)quinolin-4-amine: is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and an amine group attached to the quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Piperidin-1-yl)ethyl)-7-(trifluoromethyl)quinolin-4-amine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the quinoline core.
Introduction of the Amine Group: The amine group can be introduced through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline or piperidine derivatives.
科学的研究の応用
N-(2-(Piperidin-1-yl)ethyl)-7-(trifluoromethyl)quinolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs, particularly for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of N-(2-(Piperidin-1-yl)ethyl)-7-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring and amine group can form hydrogen bonds or ionic interactions with target proteins, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
N-(2-(Piperidin-1-yl)ethyl)quinolin-4-amine: Lacks the trifluoromethyl group, which may result in different biological activity and pharmacokinetic properties.
7-(Trifluoromethyl)quinolin-4-amine: Lacks the piperidine ring, which may affect its interaction with biological targets.
N-(2-(Morpholin-4-yl)ethyl)-7-(trifluoromethyl)quinolin-4-amine: Contains a morpholine ring instead of a piperidine ring, which may alter its chemical and biological properties.
Uniqueness
N-(2-(Piperidin-1-yl)ethyl)-7-(trifluoromethyl)quinolin-4-amine is unique due to the combination of the piperidine ring, trifluoromethyl group, and amine group, which together contribute to its distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperidine ring and amine group provide specific interactions with biological targets.
特性
CAS番号 |
289628-56-4 |
|---|---|
分子式 |
C17H20F3N3 |
分子量 |
323.36 g/mol |
IUPAC名 |
N-(2-piperidin-1-ylethyl)-7-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C17H20F3N3/c18-17(19,20)13-4-5-14-15(6-7-21-16(14)12-13)22-8-11-23-9-2-1-3-10-23/h4-7,12H,1-3,8-11H2,(H,21,22) |
InChIキー |
FKKXOTPFSJAMSQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCNC2=C3C=CC(=CC3=NC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


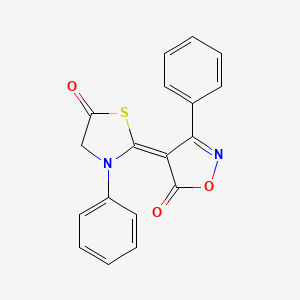
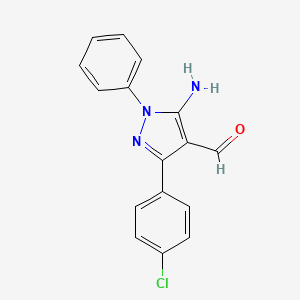
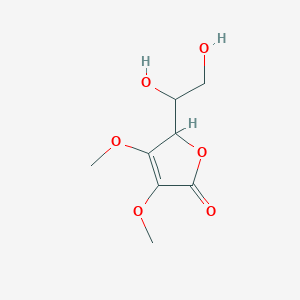
![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)
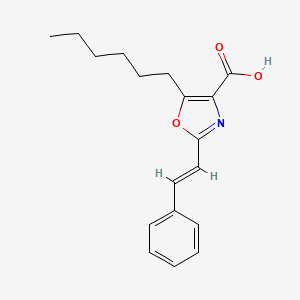

![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)
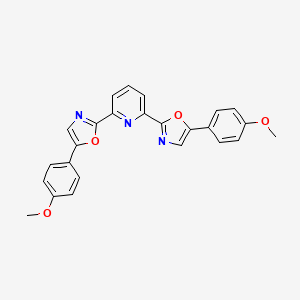
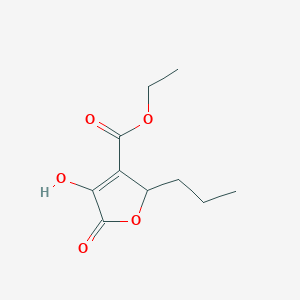
![5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B12879694.png)
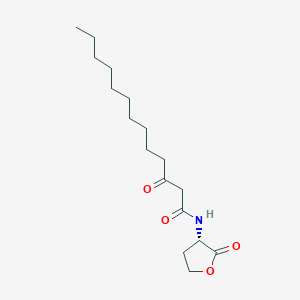
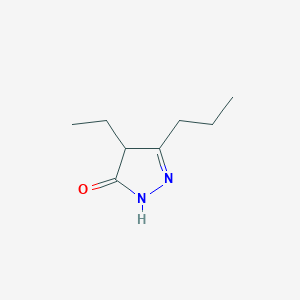
![2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
